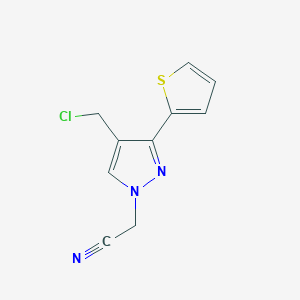

2-(4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

Übersicht

Beschreibung

The compound “2-(4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile” appears to contain several functional groups, including a chloromethyl group, a thiophene ring, a pyrazole ring, and a nitrile group. These functional groups could potentially participate in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (thiophene and pyrazole) could contribute to the compound’s stability .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the chloromethyl group could undergo nucleophilic substitution reactions, and the nitrile group could participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a nitrile group could increase its polarity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activity

A study by El‐Mekabaty (2015) discusses the use of a related compound, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, as a key intermediate for synthesizing various heterocycles including pyrazoles and thiophenes. This synthesis process aims at creating compounds with potential antioxidant activity, comparable to that of ascorbic acid in some cases (El‐Mekabaty, 2015).

Structural Diversity and Alkylation Reactions

Roman (2013) explores the use of 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, as a starting material for various alkylation and ring closure reactions. This process generates a diverse library of structurally unique compounds, including dithiocarbamates and thioethers (Roman, 2013).

Synthesis of Pyrazole Derivatives

The synthesis of novel pyrazole derivatives attached to benzothiazole and benzimidazole moieties was reported by Kheder et al. (2014). This synthesis involved the use of acetonitrile derivatives and highlighted the production of pyrazole derivatives pendant to benzothiazole and benzimidazole, confirmed through various spectral techniques (Kheder et al., 2014).

Metallomacrocyclic Complexes

A study by Guerrero et al. (2008) on the synthesis and characterization of metallomacrocyclic palladium(II) complexes utilized pyrazole ligands substituted by polyether chains and phenyl groups. This research focuses on the formation of monomeric and dimeric complexes, contributing to the understanding of palladium(II) complexes in coordination chemistry (Guerrero et al., 2008).

Supercapacitor Applications

A novel monomer, 2-(thiophen-2-yl)-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one, was synthesized and electrochemically polymerized for supercapacitor applications by Hür et al. (2016). This study demonstrates the potential of thiophene derivatives in energy storage technologies (Hür et al., 2016).

MoVI Complex Synthesis

Gago et al. (2012) reported the synthesis of a novel dinuclear MoVI complex using tris(3,5-dimethyl-1H-pyrazol-1-yl)methane. This work contributes to the field of coordination chemistry and the understanding of molybdenum complexes (Gago et al., 2012).

Electrochemical Polymerization

Soylemez et al. (2015) discuss the synthesis of a benzimidazole derivative and its copolymerization with 3,4-ethylenedioxythiophene for electrochemical studies. This research is significant for the development of materials with advanced electrochemical properties (Soylemez et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

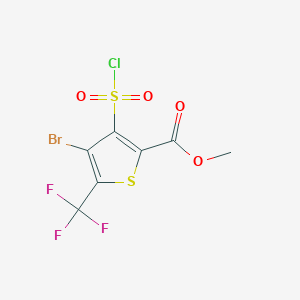

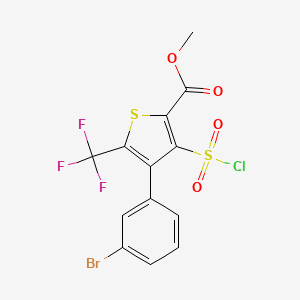

IUPAC Name |

2-[4-(chloromethyl)-3-thiophen-2-ylpyrazol-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3S/c11-6-8-7-14(4-3-12)13-10(8)9-2-1-5-15-9/h1-2,5,7H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXSSHYKOSBVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2CCl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

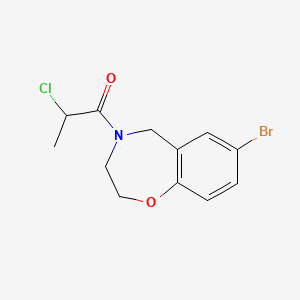

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1482580.png)

![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)

![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)

![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)